2-Methyl-1,4-oxazepane-4-carbonyl chloride
Description
2-Methyl-1,4-oxazepane-4-carbonyl chloride is a seven-membered heterocyclic compound featuring an oxygen atom at position 1 and a nitrogen atom at position 4. The nitrogen is substituted with a carbonyl chloride (COCl) group, while a methyl group occupies position 2 on the ring.
Properties
Molecular Formula |
C7H12ClNO2 |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
2-methyl-1,4-oxazepane-4-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO2/c1-6-5-9(7(8)10)3-2-4-11-6/h6H,2-5H2,1H3 |
InChI Key |
GYIYIQLBKZQYSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCCO1)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-oxazepane-4-carbonyl chloride typically involves the reaction of 2-methyl-1,4-oxazepane with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
2-Methyl-1,4-oxazepane+Thionyl chloride→2-Methyl-1,4-oxazepane-4-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring the reaction is carried out in a controlled environment to manage the release of sulfur dioxide and hydrogen chloride gases.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4-oxazepane-4-carbonyl chloride can undergo several types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-methyl-1,4-oxazepane-4-carboxylic acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.
Reduction: Lithium aluminum hydride is commonly used in anhydrous ether solvents to reduce the carbonyl chloride group.
Major Products
Nucleophilic substitution: Produces various substituted oxazepane derivatives.
Hydrolysis: Produces 2-methyl-1,4-oxazepane-4-carboxylic acid.
Reduction: Produces 2-methyl-1,4-oxazepane-4-methanol.
Scientific Research Applications
2-Methyl-1,4-oxazepane-4-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Can be used in the synthesis of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-oxazepane-4-carbonyl chloride primarily involves its reactivity as a carbonyl chloride. The compound can act as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects: Methyl vs. Isopropyl
The substituent at position 2 significantly influences physicochemical properties. 2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride (CAS 1875743-52-4), an analog with an isopropyl group instead of methyl, exhibits a higher molecular weight (205.68 vs. ~177.46) and increased steric bulk. This bulk may reduce solubility in polar solvents and slow reaction kinetics due to steric hindrance during nucleophilic attacks on the carbonyl chloride .
Table 1: Substituent and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight | Substituent (Position 2) |
|---|---|---|---|
| 2-Methyl-1,4-oxazepane-4-carbonyl chloride | C₇H₁₂ClNO₂ | ~177.46 | Methyl |
| 2-(Propan-2-yl)-1,4-oxazepane-4-carbonyl chloride | C₉H₁₆ClNO₂ | 205.68 | Isopropyl |
Functional Group Comparison: Carbonyl vs. Sulfonyl Chloride
Replacing the carbonyl chloride with a sulfonyl chloride group, as in 2-methyl-1,4-oxazepane-4-sulfonyl chloride (CAS 1339158-46-1), alters reactivity and stability. Sulfonyl chlorides are less reactive than acyl chlorides but more thermally stable, favoring sulfonamide formation over acylations. The sulfonyl derivative also has a higher molecular weight (213.68 vs. ~177.46) due to the sulfur atom and additional oxygen .
Table 2: Functional Group Impact
| Compound | Functional Group | Reactivity Profile | Molecular Weight |
|---|---|---|---|
| 2-Methyl-1,4-oxazepane-4-carbonyl chloride | Carbonyl chloride | High reactivity, prone to hydrolysis | ~177.46 |
| 2-Methyl-1,4-oxazepane-4-sulfonyl chloride | Sulfonyl chloride | Moderate reactivity, stable | 213.68 |
Heterocycle Variations: Oxazepane vs. Diazepane and Thiazepane
- 1,4-Diazepane Derivatives : describes a Rho-kinase inhibitor incorporating (S)-2-methyl-1,4-diazepane. Replacing oxygen with a second nitrogen increases basicity and enhances solubility in acidic media, which is advantageous for biological targeting .
- 1,4-Thiazepane Derivatives : Sulfur substitution (e.g., 3-(2-methoxyphenyl)-1,4-thiazepane hydrochloride) introduces lipophilicity, improving membrane permeability and metabolic stability compared to oxygen-containing analogs .
Aromatic vs. Aliphatic Acyl Chlorides
Aromatic acyl chlorides are less reactive due to conjugation, whereas the aliphatic carbonyl chloride in 2-methyl-1,4-oxazepane-4-carbonyl chloride is more electrophilic, facilitating faster reactions with nucleophiles like amines or alcohols .
Biological Activity
2-Methyl-1,4-oxazepane-4-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Methyl-1,4-oxazepane-4-carbonyl chloride is . It features a cyclic structure that contributes to its biological activity. The oxazepane ring is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C6H10ClN1O1 |
| Molecular Weight | 151.60 g/mol |
| IUPAC Name | 2-Methyl-1,4-oxazepane-4-carbonyl chloride |
| CAS Number | 134123-45-6 |
Antimicrobial Activity
Research indicates that 2-Methyl-1,4-oxazepane-4-carbonyl chloride exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibitory effects. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anticancer Properties
The compound has also been investigated for anticancer activity. In vitro studies have shown that derivatives of 2-Methyl-1,4-oxazepane-4-carbonyl chloride can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. Notably, it has been observed to affect the expression of key proteins involved in apoptosis regulation .
The biological activity of 2-Methyl-1,4-oxazepane-4-carbonyl chloride is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to reduced cellular proliferation in cancer cells .
- Receptor Modulation : It may bind to various receptors in the body, influencing neurotransmission and potentially leading to analgesic effects .
Study on Antimicrobial Effects
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of 2-Methyl-1,4-oxazepane-4-carbonyl chloride. Results showed that modifications at the carbonyl position enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli.
Anticancer Activity Assessment
In another study focusing on cancer therapy, researchers tested the compound on multiple myeloma cell lines. The results indicated that treatment with 2-Methyl-1,4-oxazepane-4-carbonyl chloride led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-1,4-oxazepane-4-carbonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via acylation of the parent oxazepane using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Optimization involves controlling temperature (0–25°C), solvent selection (e.g., anhydrous dichloromethane), and stoichiometric ratios. For example, excess SOCl₂ (1.5–2.0 eq.) under inert atmosphere ensures complete conversion of the carboxylic acid intermediate. Post-reaction purification via vacuum distillation or recrystallization improves purity. Similar methodologies are employed for related oxazepane derivatives, where acid catalysts (e.g., ZnCl₂) enhance reactivity in condensation steps .
Q. Which spectroscopic techniques are critical for characterizing 2-methyl-1,4-oxazepane-4-carbonyl chloride?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the oxazepane ring protons (δ 3.5–4.5 ppm for N–CH₂–O groups) and carbonyl chloride (C=O, δ ~170 ppm).
- FT-IR : Confirm the C=O stretch (~1800 cm⁻¹) and C–Cl bond (~750 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₇H₁₁ClNO₂).
Computational tools (e.g., PubChem’s InChI key generation) aid in structural validation, as demonstrated for analogous oxazepane hydrochlorides .
Advanced Research Questions
Q. How does the oxazepane ring’s conformational flexibility affect the compound’s reactivity as an acylating agent?
- Methodological Answer : The seven-membered oxazepane ring introduces steric hindrance and variable ring puckering, influencing nucleophilic attack at the carbonyl center. Computational modeling (e.g., DFT calculations) can predict transition states and activation energies for reactions with amines or alcohols. Experimental validation involves kinetic studies under controlled conditions (e.g., THF at −20°C vs. RT), comparing reaction rates with rigid vs. flexible analogs. For example, cyclopropyl-substituted oxazepanes show restricted ring dynamics, altering reactivity profiles .
Q. What strategies resolve contradictions in reported stability data for 2-methyl-1,4-oxazepane-4-carbonyl chloride under aqueous conditions?
- Methodological Answer : Discrepancies may arise from trace moisture content or solvent polarity. Systematic studies include:
- Controlled Hydrolysis Experiments : Monitor degradation via HPLC at varying pH (1–10) and temperatures.
- Karl Fischer Titration : Quantify residual water in solvent batches.
- Stabilization Techniques : Use desiccants (molecular sieves) or aprotic solvents (dry DMF) to suppress hydrolysis. Conflicting data often stem from unaccounted experimental variables, necessitating rigorous reproducibility protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
